(+/-)-Bremazocine hydrochloride is a synthetic compound belonging to the benzomorphan class, primarily recognized for its potent analgesic properties. It acts as a kappa-opioid receptor agonist and has been studied for its potential therapeutic applications, particularly in pain management and as an alternative to traditional opioids. The compound exhibits significant pharmacological activity, being reported to have up to 200 times the potency of morphine while presenting a lower risk of addiction and respiratory depression .
Bremazocine is classified as an opioid analgesic and is structurally related to pentazocine. It is synthesized through various chemical processes, allowing for the production of both enantiomers, which can exhibit different pharmacological profiles. The compound is commercially available for research purposes and is utilized in studies exploring its effects on opioid receptors .
The synthesis of (+/-)-Bremazocine hydrochloride involves several key steps:
Recent advancements have introduced non-chromatographic methods for synthesizing optically pure enantiomers, significantly increasing yield and simplifying the process. These methods utilize rapid techniques such as nuclear magnetic resonance spectroscopy for determining optical purity .
The molecular formula of Bremazocine is , with a molar mass of approximately 315.457 g/mol. The compound features a complex three-dimensional structure characterized by a benzomorphan framework. Its structural representation includes multiple functional groups that contribute to its pharmacological activity.
The crystal structure of Bremazocine has been elucidated, providing insights into its spatial arrangement and interactions with biological targets .
(-)-Bremazocine hydrochloride undergoes various chemical reactions that can modify its structure and activity:
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and halogenating agents like chlorine or bromine .
Bremazocine primarily exerts its effects through interaction with kappa-opioid receptors located in the central nervous system. Upon binding to these receptors, it inhibits neurotransmitter release, modulating pain signals effectively. This mechanism leads to significant analgesic effects while minimizing risks associated with traditional opioids, such as addiction and respiratory depression .
Relevant data indicate that Bremazocine maintains its potency across various formulations, making it suitable for diverse scientific applications .
Bremazocine hydrochloride has numerous scientific applications:
CAS No.: 27661-42-3
CAS No.:
CAS No.: 80751-52-6
CAS No.: 9002-84-0
CAS No.:
CAS No.: